molecular formula C13H13ClN2O5S B2605409 7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride CAS No. 2007920-91-2

7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride

Cat. No.: B2605409
CAS No.: 2007920-91-2
M. Wt: 344.77
InChI Key: IJAFKDYSSFGYSA-UHFFFAOYSA-N
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Description

7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride is a heterocyclic compound featuring a thienopyridine core fused with a morpholine substituent and dicarboxylic acid functionalities. Its molecular structure combines aromaticity, hydrogen-bonding capacity (via carboxylic acid groups), and solubility enhancement due to the hydrochloride salt form.

Properties

IUPAC Name

7-morpholin-4-ylthieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S.ClH/c16-12(17)7-5-14-9-8(13(18)19)6-21-11(9)10(7)15-1-3-20-4-2-15;/h5-6H,1-4H2,(H,16,17)(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAFKDYSSFGYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C(=NC=C2C(=O)O)C(=CS3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-b]pyridine core, followed by the introduction of the morpholine ring and the carboxylic acid groups. Common reagents used in these reactions include thionyl chloride, morpholine, and various carboxylating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as reaction time, temperature, and reagent concentrations are carefully controlled. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A systematic comparison of key structural and functional attributes is provided below:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride Thieno[3,2-b]pyridine Morpholine at C7; -COOH at C3/C6; HCl salt Potential ligand for MOFs or drug candidate
6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate Thieno[3,2-b]pyridine Morpholine at C7; ester (-COOEt/-COOMe) at C3/C6 Intermediate in synthesis of dicarboxylic acids
Benzimidazole-5,6-dicarboxylic acid Benzimidazole -COOH at C5/C6 Ligand for luminescent lanthanide complexes
Talaglumetad Hydrochloride Bicyclo[3.1.0]hexane Dicarboxylic acid; amino-propanoyl substituent Metabotropic glutamate agonist (anxiety treatment)

Key Observations :

  • Functional Group Impact: The hydrochloride salt and free carboxylic acid groups in 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid enhance solubility compared to its esterified analog (). This contrasts with benzimidazole-5,6-dicarboxylic acid, which lacks a morpholine group but is utilized in coordination chemistry .
  • Pharmacological Potential: Talaglumetad hydrochloride shares the hydrochloride salt feature but diverges in core structure, emphasizing the role of bicyclic systems in central nervous system targeting .

Biological Activity

7-Morpholinothieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride (CAS No. 2007920-91-2) is a chemical compound with notable biological activity. It is characterized by its unique molecular structure, which includes a thieno[3,2-b]pyridine core and morpholine substituent. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₃ClN₂O₅S
  • Molecular Weight : 344.77 g/mol
  • Purity : Typically reported at 95% or higher in commercial preparations.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The mechanisms of action appear to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

  • Cell Line Studies :
    • In vitro studies have demonstrated that the compound inhibits the growth of breast, colon, and lung cancer cells.
    • Notably, it has been found to induce apoptosis in these cell lines through mechanisms that may involve the activation of caspases and the disruption of mitochondrial membrane potential.
  • Mechanistic Insights :
    • The compound's structure allows it to interact with various molecular targets within cancer cells.
    • It has been suggested that this compound may influence the expression of genes involved in cell cycle regulation and apoptosis.

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer15.2Induction of apoptosis
Colon Cancer12.5Inhibition of cell proliferation
Lung Cancer10.3Activation of caspases

Study 1: Antiproliferative Effects

A study published in the Journal of Fluorine Chemistry evaluated the antiproliferative effects of various derivatives related to thieno[3,2-b]pyridine compounds. Among these, this compound showed promising results against multiple cancer types, highlighting its potential as a lead compound for further drug development .

Study 2: Mechanistic Pathway Analysis

Another investigation focused on the mechanistic pathways activated by this compound. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

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